

Unveiling N,2'-Dimethylformanilide: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

Cat. No.: B158422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2'-Dimethylformanilide, a substituted formamide, serves as a crucial intermediate in various organic syntheses. While its specific discovery and detailed historical timeline are not extensively documented in prominent literature, its existence and utility are rooted in the broader history of formamide chemistry. This technical guide provides a comprehensive overview of **N,2'-Dimethylformanilide**, focusing on its synthesis, physicochemical properties, and the experimental protocols necessary for its preparation and characterization. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction: A Historical Perspective on Formanilides

The history of **N,2'-Dimethylformanilide** is intrinsically linked to the development of formamides and formanilides as a class of organic compounds. Formamides, amides derived from formic acid, have been a cornerstone of organic chemistry for over a century. The first synthesis of a simple formamide, N,N-Dimethylformamide (DMF), was reported in 1893 by the French chemist Albert Verley. This foundational work paved the way for the exploration of a vast array of substituted formamides, including the N-aryl formamides, or formanilides.

Formanilides are typically synthesized through the formylation of anilines. This reaction, often involving the heating of an aniline with formic acid, is a fundamental transformation in organic synthesis. While the specific discovery of **N,2'-Dimethylformanilide** lacks a definitive historical marker in readily available scientific literature, its synthesis falls within this well-established class of reactions. It is likely that the compound was first prepared as an intermediate in a larger synthetic sequence or as part of a systematic study of the properties of substituted formanilides.

Physicochemical Properties

Quantitative data for **N,2'-Dimethylformanilide** is crucial for its application in synthetic chemistry. The following table summarizes its key physical and chemical properties.

Property	Value	Reference
CAS Number	131840-54-5	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ NO	[1] [2]
Molecular Weight	149.19 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	
Purity	>97.0% (GC)	
SMILES	CC1=CC=CC=C1N(C)C=O	[2]

Synthesis of N,2'-Dimethylformanilide: An Experimental Protocol

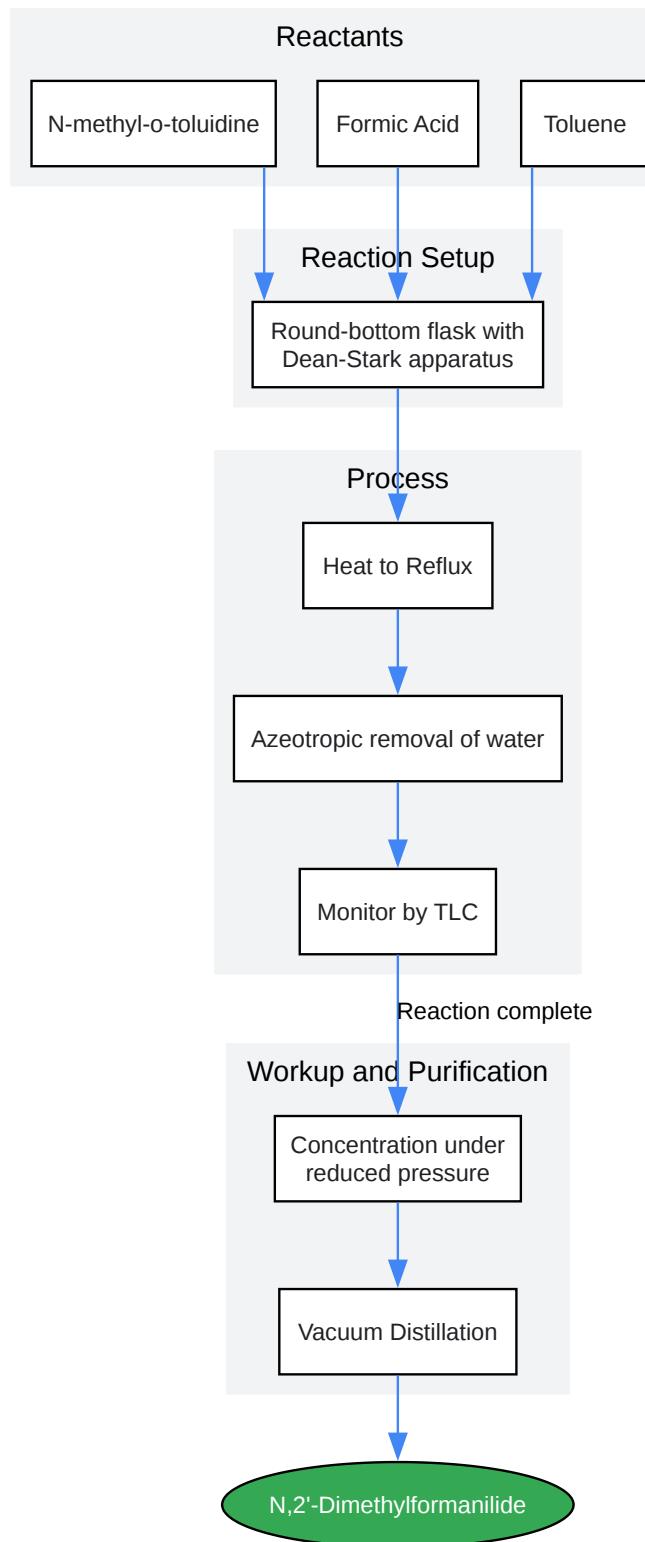
While a specific, originally published protocol for **N,2'-Dimethylformanilide** is not readily available, a reliable method can be adapted from the well-documented synthesis of the closely related N-methylformanilide, as described in *Organic Syntheses*. The following protocol details the formylation of N-methyl-o-toluidine.

Reaction:

Reagents:

- N-methyl-o-toluidine
- Formic acid (85-90%)
- Toluene (or another suitable water-azeotroping solvent)

Procedure:


- In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methyl-o-toluidine, formic acid, and toluene.
- Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the toluene.
- The crude **N,2'-Dimethylformanilide** is then purified by vacuum distillation.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Experimental Workflow and Visualization

The synthesis of **N,2'-Dimethylformanilide** can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps of the experimental protocol.

Synthesis Workflow for N,2'-Dimethylformanilide

[Click to download full resolution via product page](#)Caption: Synthesis Workflow for **N,2'-Dimethylformanilide**.

Conclusion

N,2'-Dimethylformanilide, while lacking a celebrated history of discovery, remains a valuable compound in the repertoire of synthetic organic chemistry. Its preparation via the formylation of N-methyl-o-toluidine is a robust and scalable process. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 131840-54-5 CAS MSDS (N,2'-DIMETHYLFORMANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. N,2'-DIMETHYLFORMANILIDE | 131840-54-5 [chemicalbook.com]
- To cite this document: BenchChem. [Unveiling N,2'-Dimethylformanilide: A Technical Guide to its Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158422#n-2-dimethylformanilide-discovery-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com